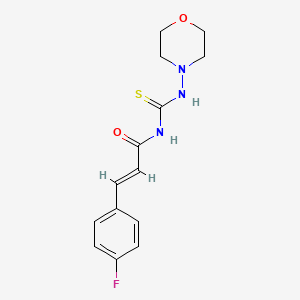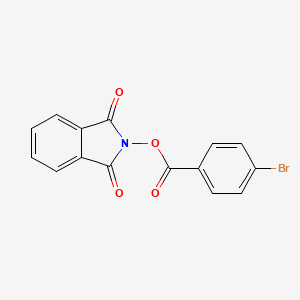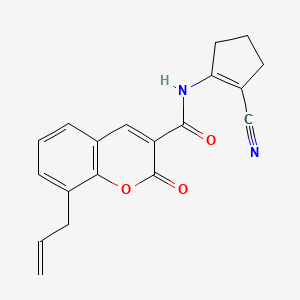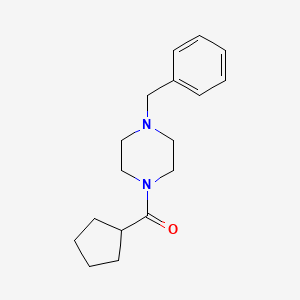
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholine ring, and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the enamide intermediate.
Incorporation of the Morpholine Ring: The morpholine ring is incorporated through a nucleophilic addition reaction, where morpholine reacts with the intermediate compound.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes.
Modulate Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular communication and function.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-chlorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(E)-3-(4-bromophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(E)-3-(4-methylphenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c15-12-4-1-11(2-5-12)3-6-13(19)16-14(21)17-18-7-9-20-10-8-18/h1-6H,7-10H2,(H2,16,17,19,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGWMBAZMUJNV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one](/img/structure/B5841569.png)
![N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine](/img/structure/B5841577.png)

![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5841596.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5841615.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5841648.png)
![3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5841652.png)
![BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE](/img/structure/B5841665.png)
